

Validating cGAS Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: cGAS-IN-2

Cat. No.: B12363450

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of inhibitors targeting cyclic GMP-AMP synthase (cGAS) within a cellular context. We present supporting experimental data for prominent cGAS inhibitors and detail the protocols for key validation assays. This document aims to equip researchers with the necessary information to select and implement the most suitable target engagement strategies for their cGAS-focused drug discovery programs.

Comparison of cGAS Inhibitors

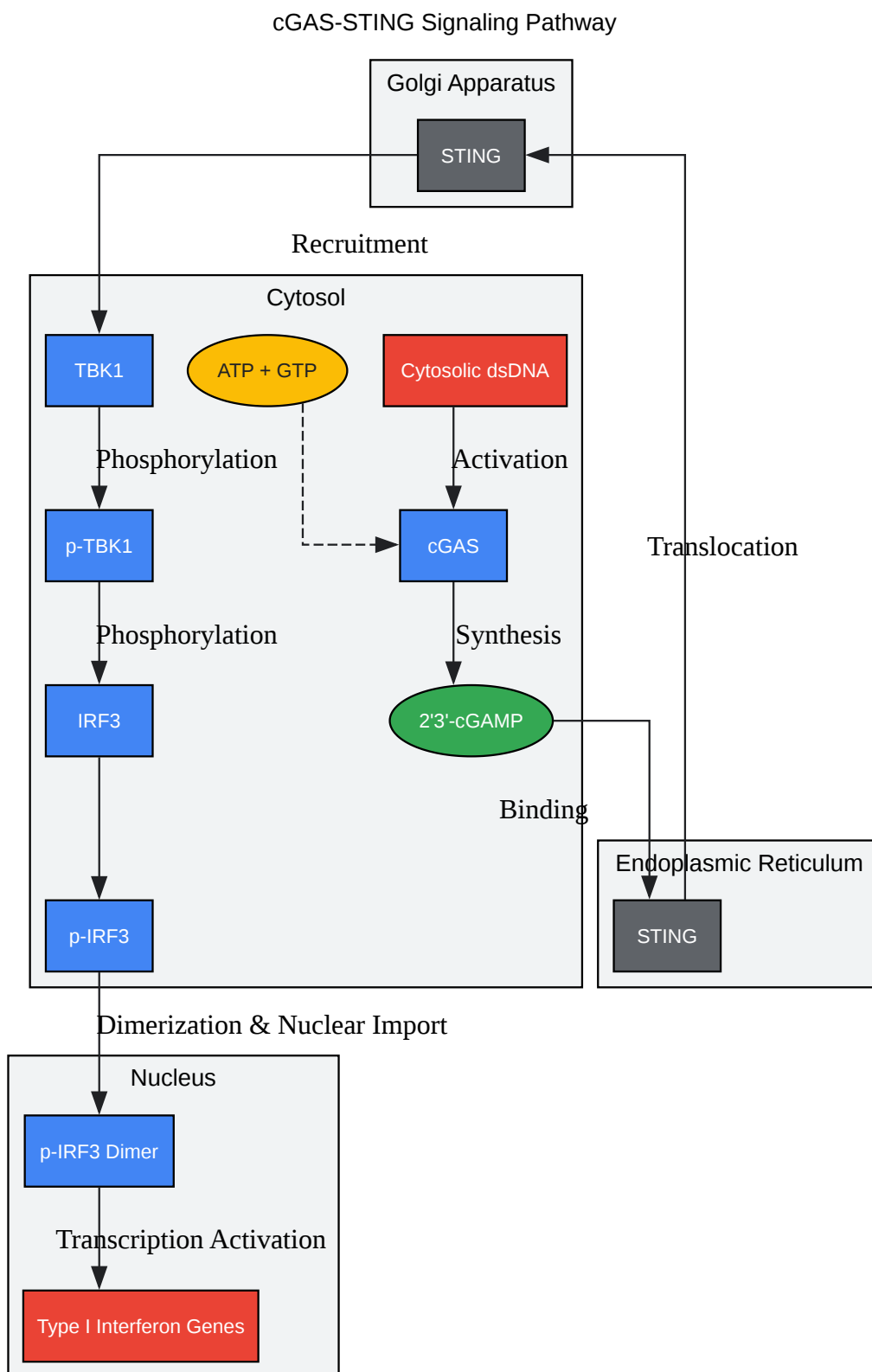
While the specific inhibitor "cGAS-IN-2" is not prominently documented in publicly available scientific literature, this guide will compare the cellular target engagement of other well-characterized cGAS inhibitors: a novel covalent inhibitor designated as "compound 3", the selective mouse cGAS inhibitor RU.521, and the high-affinity human cGAS inhibitor PF-06928215.

Inhibitor	Target Species	Mechanism of Action	Cellular IC50	Binding Affinity (KD)	Cellular Activity
Compound 3	Mouse cGAS	Covalent binding to Cys419	0.51 ± 0.05 μM[1]	Direct binding confirmed[1]	Demonstrate s therapeutic efficacy in a mouse model of colitis[1]
RU.521	Mouse cGAS (potent), Human cGAS (less potent)	Competitive inhibitor binding to the substrate pocket	~0.7 μM (murine cells) [2], ~0.8 μM (human THP-1 cells)[2]	-	Reduces interferon expression in primary macrophages from autoimmune mice[3]
PF-06928215	Human cGAS	High-affinity binding to the active site	4.9 μM (biochemical assay)[4]	200 nM[4][5]	No significant activity in cellular assays measuring IFN-β expression[4] [6]

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[7] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[7][8] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[9] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn

phosphorylates the transcription factor IRF3.[7] Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[7][8]



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Caption: The cGAS-STING signaling cascade.

Experimental Protocols for Target Engagement Validation

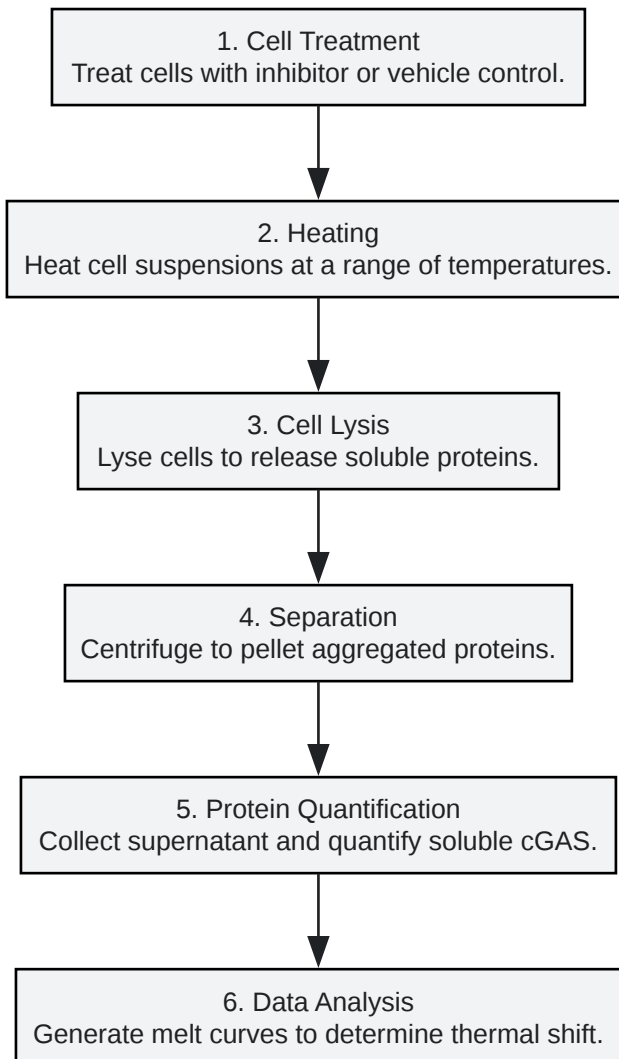
Validating that a compound directly binds to cGAS in a cellular environment is a critical step in drug development. The following are detailed protocols for widely used target engagement assays.

Cellular Thermal Shift Assay (CETSA)

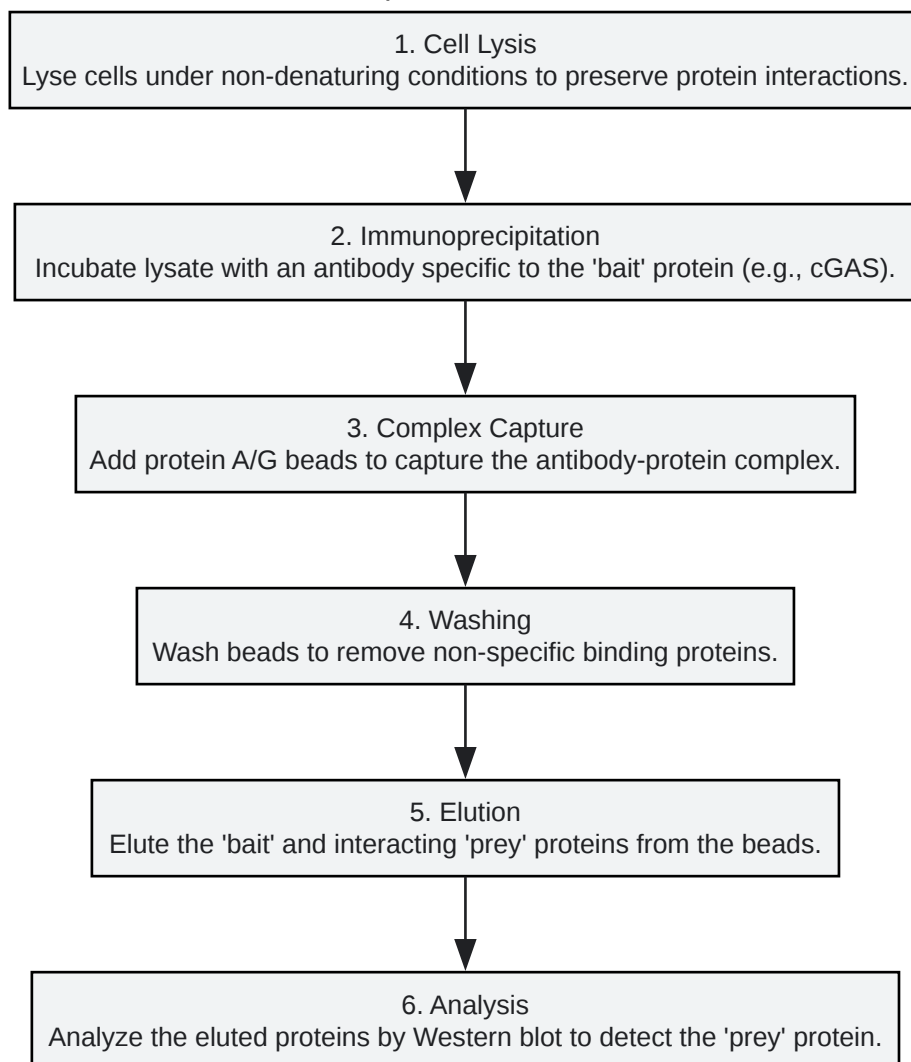
CETSA is a powerful technique to confirm target engagement by measuring changes in the thermal stability of a target protein upon ligand binding in intact cells.^{[10][11]}

Experimental Workflow:

CETSA Experimental Workflow



Co-IP Experimental Workflow



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